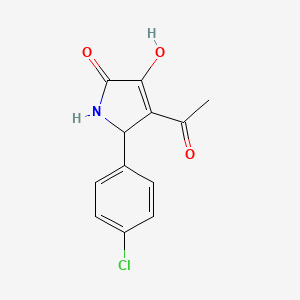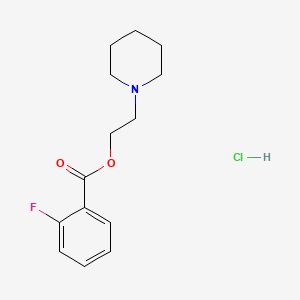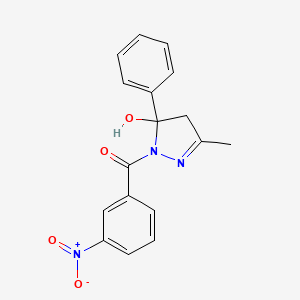
N-(2,4-dimethylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine, commonly known as DPTF, is a synthetic compound that has been gaining increasing attention in scientific research. DPTF belongs to the class of thiazole compounds and has been found to possess a wide range of biological activities.
Wirkmechanismus
The mechanism of action of DPTF is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation and cancer. DPTF has been found to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It has also been shown to inhibit the activity of STAT3, a transcription factor that is involved in the regulation of the immune system and cancer.
Biochemical and Physiological Effects:
DPTF has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the expression of COX-2, an enzyme involved in inflammation. DPTF has also been found to induce apoptosis in cancer cells and to inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using DPTF in lab experiments is its wide range of biological activities, which makes it a versatile tool for studying various biological processes. Another advantage is its relatively simple synthesis method, which allows for easy production of the compound. However, one limitation of using DPTF in lab experiments is its low solubility in water, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on DPTF. One area of interest is its potential use in immunotherapy, particularly in the treatment of autoimmune diseases. Another area of interest is its potential use in combination therapy for cancer, where it could be used in conjunction with other drugs to enhance their efficacy. Additionally, further research is needed to fully understand the mechanism of action of DPTF and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of DPTF involves the reaction of 2,4-dimethylphenyl isothiocyanate with 4-(trifluoromethyl)aniline in the presence of a base. The reaction takes place in anhydrous dichloromethane at room temperature, and the resulting product is purified by column chromatography. The yield of DPTF is typically around 60%.
Wissenschaftliche Forschungsanwendungen
DPTF has been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial activities. It has been studied for its potential use in the treatment of various diseases, such as cancer and bacterial infections. DPTF has also been investigated for its role in regulating the immune system and its potential use in immunotherapy.
Eigenschaften
IUPAC Name |
N-(2,4-dimethylphenyl)-5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2S/c1-11-8-9-14(12(2)10-11)22-17-23-16(18(19,20)21)15(24-17)13-6-4-3-5-7-13/h3-10H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGHFZUQSVVXRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=C(S2)C3=CC=CC=C3)C(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-phenyl-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5013786.png)


![1-(1-hydroxyethyl)-17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5013798.png)

![3-ethyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5013835.png)
![1-(4-chlorophenyl)-3,4,4-trimethyl-5-[(5-methyl-3-isoxazolyl)oxy]-2-imidazolidinone](/img/structure/B5013839.png)
![ethyl 4-(3-methoxybenzyl)-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]-4-piperidinecarboxylate](/img/structure/B5013847.png)
![4-benzyl-1-[4-(benzyloxy)benzyl]piperidine](/img/structure/B5013848.png)
![2-[(4-phenoxybutyl)amino]ethanol](/img/structure/B5013854.png)
![2-amino-4-(3-furyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5013855.png)


![1-(4-methoxyphenyl)-4-{[(4-methylphenyl)sulfonyl]acetyl}piperazine](/img/structure/B5013882.png)